Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate
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Overview
Description
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is an organic compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two 3-hydroxy-2,3-dimethylbutan-2-yl groups attached to a pent-2-enedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate typically involves the esterification of pent-2-enedioic acid with 3-hydroxy-2,3-dimethylbutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides.
Scientific Research Applications
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-hydroxy-2,3-dimethylbutan-2-yl) butanedioate
- Bis(3-hydroxy-2,3-dimethylbutan-2-yl) hexanedioate
Uniqueness
Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is unique due to its specific structure and reactivity
Properties
CAS No. |
63792-65-4 |
---|---|
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate |
InChI |
InChI=1S/C17H30O6/c1-14(2,20)16(5,6)22-12(18)10-9-11-13(19)23-17(7,8)15(3,4)21/h9-10,20-21H,11H2,1-8H3 |
InChI Key |
NRYDKPMVKIVNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)OC(=O)CC=CC(=O)OC(C)(C)C(C)(C)O)O |
Origin of Product |
United States |
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